Topoisomerase I inhibitor 15
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Overview
Description
Topoisomerase I inhibitor 15 is a compound that targets the enzyme topoisomerase I, which plays a crucial role in DNA replication and transcription by relaxing supercoiled double-stranded DNA. By inhibiting this enzyme, this compound stabilizes the topoisomerase I cleavage complex, preventing the religation of DNA strands, leading to DNA damage, cell cycle arrest, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase I inhibitor 15 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process often includes purification steps such as crystallization, chromatography, and recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Topoisomerase I inhibitor 15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
Topoisomerase I inhibitor 15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and the effects of DNA damage.
Biology: Employed in research on DNA replication, transcription, and repair mechanisms.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce DNA damage and apoptosis in cancer cells.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
Mechanism of Action
Topoisomerase I inhibitor 15 exerts its effects by stabilizing the topoisomerase I cleavage complex, preventing the religation of DNA strands. This leads to the accumulation of DNA breaks, which in turn triggers cell cycle arrest and apoptosis. The molecular targets and pathways involved include the DNA damage response pathway and the activation of apoptotic signaling cascades .
Comparison with Similar Compounds
Topoisomerase I inhibitor 15 is unique compared to other topoisomerase I inhibitors due to its specific chemical structure and mechanism of action. Similar compounds include:
Irinotecan: A widely used anticancer drug that also targets topoisomerase I.
Topotecan: Another topoisomerase I inhibitor used in cancer therapy.
Camptothecin: The parent compound from which many topoisomerase I inhibitors are derived
This compound stands out due to its improved pharmacokinetic profile and reduced off-target toxicities, making it a promising candidate for further development and clinical application .
Properties
Molecular Formula |
C29H29N7O2S |
---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
2-[[4-ethyl-5-[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C29H29N7O2S/c1-2-36-28(21-10-13-24-25(18-21)31-27(30-24)20-8-11-23(37)12-9-20)32-33-29(36)39-19-26(38)35-16-14-34(15-17-35)22-6-4-3-5-7-22/h3-13,18,37H,2,14-17,19H2,1H3,(H,30,31) |
InChI Key |
PHQGLWXGKBEJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O |
Origin of Product |
United States |
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